4-Amino-3-fluoro-5-nitropyridine
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Overview
Description
4-Amino-3-fluoro-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 4-amino-3-nitropyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . Another approach involves the use of the Balz-Schiemann reaction, where the diazonium salt of 4-amino-3-nitropyridine is treated with fluoroboric acid to yield the desired fluorinated product .
Industrial Production Methods
Industrial production methods for 4-Amino-3-fluoro-5-nitropyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced fluorinating reagents to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and nitro groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Hydrofluoric acid, fluoroboric acid, and other fluorinating reagents are commonly used for introducing fluorine atoms.
Reducing Agents: Hydrogen gas with a palladium catalyst is often used for the reduction of nitro groups.
Oxidizing Agents: Various oxidizing agents such as potassium permanganate can be used for the oxidation of amino groups.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Reduction Products: Reduction of the nitro group yields 4-amino-3-fluoropyridine.
Oxidation Products: Oxidation of the amino group can yield nitro derivatives or other oxidized products.
Scientific Research Applications
4-Amino-3-fluoro-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-5-nitropyridine involves its interaction with molecular targets through its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and interactions with biological targets . The nitro and amino groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Fluoro-4-aminopyridine: Another fluorinated pyridine with different functional group positions, affecting its chemical properties.
4-Amino-3-nitropyridine: Lacks the fluorine atom, resulting in different chemical and physical properties.
Uniqueness
4-Amino-3-fluoro-5-nitropyridine is unique due to the presence of both fluorine and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1232432-94-8 |
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Molecular Formula |
C5H4FN3O2 |
Molecular Weight |
157.10 g/mol |
IUPAC Name |
3-fluoro-5-nitropyridin-4-amine |
InChI |
InChI=1S/C5H4FN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) |
InChI Key |
RTGYLZOXETXUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
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